1,2,3-Benzotriazin-4-amine
Overview
Description
1,2,3-Benzotriazin-4-amine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused with a triazine ring, with an amine group attached to the fourth position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzotriazin-4-amine can be synthesized through several methods. One common approach involves the diazotization of 2-aminobenzamides followed by cyclization. This method typically uses stable diazonium salts prepared with a polymer-supported nitrite reagent and p-tosic acid . Another method involves the reaction of sulfonyl chloride with an amine under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective synthetic routes. The one-pot synthesis method, which involves diazotization and subsequent cyclization, is particularly favored due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzotriazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolino[3,2-][1,2,3]benzotriazin-8-one.
Reduction: Reduction reactions can modify the triazine ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are employed under basic conditions.
Major Products:
Oxidation: Quinazolino[3,2-][1,2,3]benzotriazin-8-one.
Substitution: Substituted benzotriazinone derivatives.
Scientific Research Applications
1,2,3-Benzotriazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of starch and disaccharides into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to induce DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4-amine can be compared with other benzotriazine derivatives:
1,2,3-Benzotriazin-4(3H)-one: Known for its α-glucosidase inhibition activity.
3-Amino-1,2,4-benzotriazine: Used as an intermediate in the synthesis of aminoindazole PDK1 inhibitors.
Benzothiatriazine-1,1(2H)-dioxide: Known for its diuretic properties.
Uniqueness: this compound stands out due to its versatile applications in various fields and its potential as a therapeutic agent for diabetes and cancer .
Properties
IUPAC Name |
1,2,3-benzotriazin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-5-3-1-2-4-6(5)9-11-10-7/h1-4H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTFNTPGDZCQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340229 | |
Record name | 1,2,3-Benzotriazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-80-2 | |
Record name | 1,2,3-Benzotriazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89795-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Benzotriazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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